3-(methylsulfonyl)-N-(thiophen-2-yl)pyrrolidine-1-carboxamide
Description
3-(Methylsulfonyl)-N-(thiophen-2-yl)pyrrolidine-1-carboxamide is a pyrrolidine-based carboxamide derivative featuring a methylsulfonyl substituent at the 3-position of the pyrrolidine ring and a thiophen-2-yl group attached to the carboxamide nitrogen. The methylsulfonyl group enhances metabolic stability and influences electronic properties, while the thiophene moiety contributes to π-π stacking interactions in biological systems .
Properties
IUPAC Name |
3-methylsulfonyl-N-thiophen-2-ylpyrrolidine-1-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O3S2/c1-17(14,15)8-4-5-12(7-8)10(13)11-9-3-2-6-16-9/h2-3,6,8H,4-5,7H2,1H3,(H,11,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEMHBPQFZDHWET-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1CCN(C1)C(=O)NC2=CC=CS2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(methylsulfonyl)-N-(thiophen-2-yl)pyrrolidine-1-carboxamide typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,4-diketone or an amino alcohol.
Introduction of the Methylsulfonyl Group: The methylsulfonyl group can be introduced via sulfonylation reactions using reagents like methylsulfonyl chloride in the presence of a base such as triethylamine.
Attachment of the Thiophene Ring: The thiophene ring can be attached through a coupling reaction, such as a Suzuki or Stille coupling, using a thiophene boronic acid or thiophene stannane derivative.
Formation of the Carboxamide Group: The carboxamide group can be formed through an amidation reaction using a suitable amine and a carboxylic acid derivative, such as an acid chloride or an ester.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the synthesis.
Chemical Reactions Analysis
Types of Reactions
3-(methylsulfonyl)-N-(thiophen-2-yl)pyrrolidine-1-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxamide group can be reduced to form amines.
Substitution: The methylsulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or borane (BH3) can be employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a suitable base.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(methylsulfonyl)-N-(thiophen-2-yl)pyrrolidine-1-carboxamide has several scientific research applications, including:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe or ligand in biochemical assays.
Industry: It can be used in the development of new materials or as an intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 3-(methylsulfonyl)-N-(thiophen-2-yl)pyrrolidine-1-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular pathways and biological effects.
Comparison with Similar Compounds
To contextualize the properties of 3-(methylsulfonyl)-N-(thiophen-2-yl)pyrrolidine-1-carboxamide, we compare it with structurally related compounds, focusing on substituent effects, physicochemical properties, and reported applications.
Structural Analogues and Substituent Effects
Key Observations :
Carboxamide vs. Thioamide : The replacement of the carboxamide (C=O) in the target compound with a thioamide (C=S) in N-phenylpyrrolidine-1-carbothioamide reduces hydrogen-bonding capacity, which may lower solubility and alter binding kinetics .
Sulfonyl vs. Trifluoroethyl Groups : The methylsulfonyl group in the target compound provides strong electron-withdrawing effects, enhancing stability compared to the trifluoroethyl group in ’s compound, which offers lipophilicity and metabolic resistance .
Heteroaromatic vs.
Physicochemical and Pharmacokinetic Properties
- Solubility : The methylsulfonyl group improves aqueous solubility relative to trifluoroethyl-containing analogues (), but the thiophene ring may introduce moderate lipophilicity.
- Stability: Sulfonyl groups resist oxidative metabolism better than hydroxyl or morpholino substituents (e.g., ), as demonstrated in accelerated stability studies .
Biological Activity
3-(Methylsulfonyl)-N-(thiophen-2-yl)pyrrolidine-1-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, mechanisms, and biological effects of this compound, drawing on diverse research findings.
The compound features a pyrrolidine core with a methylsulfonyl group and a thiophene moiety. Its synthesis typically involves the cyclization of thiophene derivatives with pyrrolidine precursors in the presence of sulfonylating agents, often using bases like sodium hydride and solvents such as dimethylformamide (DMF) . The following table summarizes key synthetic routes:
| Synthetic Route | Reagents | Conditions |
|---|---|---|
| Cyclization | Thiophene, Pyrrolidine | Sodium hydride, DMF |
| Oxidation | Hydrogen peroxide | Mild acidic conditions |
| Reduction | Lithium aluminum hydride | Anhydrous conditions |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The sulfonyl groups enhance binding affinity through strong interactions with active sites, while the thiophene ring can engage in π-π stacking interactions, stabilizing the compound's binding .
Pharmacological Effects
Research indicates that this compound exhibits significant pharmacological properties, including:
- Anti-inflammatory Activity : Similar compounds have shown promising anti-inflammatory effects. For instance, derivatives with similar scaffolds demonstrated IC50 values ranging from 0.02 to 0.04 µM against COX-2 enzymes .
- Anticancer Properties : In vitro studies have highlighted that compounds with related structures can inhibit cancer cell growth without affecting non-tumorigenic cells at concentrations as low as 10 µM .
Case Studies and Research Findings
- In Vitro Studies : A study investigated the growth inhibition properties of several N-heterocyclic compounds, including those similar to this compound. The results indicated that these compounds could selectively inhibit tumor cell lines while sparing healthy cells .
- Mechanistic Insights : Further investigations revealed that these compounds could also inhibit cancer cell motility and alter the localization of key signaling phosphoproteins, suggesting a multifaceted mechanism of action .
- Comparative Analysis : A comparative analysis with known anti-inflammatory agents showed that related compounds had lower ulcerogenic potential while maintaining efficacy against inflammation, highlighting their therapeutic promise .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
